molecular formula C17H14N2O4 B028444 10-Acetyloxy Oxcarbazepine CAS No. 113952-21-9

10-Acetyloxy Oxcarbazepine

Cat. No. B028444
M. Wt: 310.3 g/mol
InChI Key: ZKWJEEHQNGPADU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxcarbazepine acts as a prodrug to its central nervous system-active metabolite, 10-hydroxycarbazepine, indicating a process of metabolic transformation that is relevant to the synthesis and action mechanism of its derivatives, including 10-Acetyloxy Oxcarbazepine (Volosov et al., 1999). Another study describes a novel industrial process for 10-methoxyiminostilbene, a key intermediate in the synthesis of Oxcarbazepine, emphasizing the significance of advanced intermediate stages in drug synthesis (Singh et al., 2009).

Molecular Structure Analysis

Oxcarbazepine and its metabolites demonstrate chiral properties, with 10-hydroxycarbazepine being a chiral molecule. This chiral nature plays a crucial role in the drug's pharmacokinetics and pharmacodynamics, likely impacting the molecular structure and activity of derivatives like 10-Acetyloxy Oxcarbazepine (Volosov et al., 2000).

Chemical Reactions and Properties

The transformation of Oxcarbazepine and its metabolites in wastewater treatment reveals insights into the chemical stability and reactivity of these compounds. Such transformations can give clues about the environmental fate and chemical reactions involving Oxcarbazepine derivatives (Kaiser et al., 2014).

Physical Properties Analysis

Although specific data on 10-Acetyloxy Oxcarbazepine's physical properties are not directly available, studies on Oxcarbazepine's pharmacokinetics, including its distribution in blood compartments and interaction with biological matrices, provide a foundational understanding of its physical behavior and potential similarities with its derivatives (Jung et al., 1997).

Chemical Properties Analysis

The metabolism of Oxcarbazepine to its active metabolite MHD, and the subsequent chemical behavior of these compounds, including their interactions with liver enzymes and potential for inducing enzyme activity, offers insights into the chemical properties and metabolic pathways relevant to 10-Acetyloxy Oxcarbazepine (Larkin et al., 1991).

Scientific Research Applications

1. Thermoresponsive Gel-loaded Oxcarbazepine Nanosystems for Nose-To-Brain Delivery

  • Summary of Application : Oxcarbazepine (OXC) is a frequently prescribed antiepileptic drug for managing focal and generalized seizures. Its therapeutic benefits are limited by its dose-dependent side effects. Nose-to-brain delivery is a novel route for improving the efficacy of antiepileptics. Drug encapsulation in mucoadhesive nanoparticles offers even more advantages for the nasal route .
  • Methods of Application : The study aimed to develop oxcarbazepine-loaded chitosan nanoparticles (OXC-NP) added to a mucoadhesive thermo-reversible gel for intranasal delivery and enhancement of antiepileptic activity .
  • Results or Outcomes : The optimized OXC-NPs with chitosan exhibited particle size, zeta potential, and entrapment efficiency of 189 nm, + 31.4 mV ± 2.5 and 97.6% ± 0.14, respectively. The release of OXC was prolonged, reaching 47.1% after 6 h and 55% after 24 h .

2. Pre- and Post-Treatment with Novel Antiepileptic Drug Oxcarbazepine

  • Summary of Application : Oxcarbazepine, an antiepileptic drug, has been reported to modulate voltage-dependent sodium channels, and it is commonly used in epilepsy treatment .
  • Methods of Application : In this study, the neuroprotective effect of oxcarbazepine in the hippocampus after transient ischemia in gerbils was investigated .
  • Results or Outcomes : Pre- and post-treatment with 200 mg/kg of oxcarbazepine, but not 100 mg/kg of oxcarbazepine, protected pyramidal neurons of the cornu ammonis 1 subfield from transient ischemic damage .

properties

IUPAC Name

(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWJEEHQNGPADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552124
Record name 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Acetyloxy Oxcarbazepine

CAS RN

113952-21-9
Record name 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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